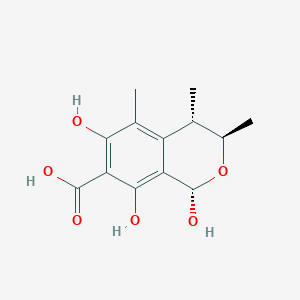![molecular formula C16H28BrN3O6 B136794 (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid CAS No. 137233-78-4](/img/structure/B136794.png)
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, also known as BAPTA-AM, is a chemical compound that is widely used in scientific research. It is a calcium chelator that can selectively bind to calcium ions and prevent them from participating in cellular processes.
作用机制
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid works by selectively binding to calcium ions and preventing them from participating in cellular processes. When (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid binds to calcium ions, it forms a complex that is unable to participate in cellular processes. This property makes it useful in studying the role of calcium in various cellular processes.
Biochemical and Physiological Effects:
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has several biochemical and physiological effects. It can inhibit calcium-dependent enzymes, such as protein kinases and phosphatases. It can also inhibit calcium-dependent ion channels, such as voltage-gated calcium channels and NMDA receptors. (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can also induce apoptosis in some cell types.
实验室实验的优点和局限性
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has several advantages for lab experiments. It is a selective calcium chelator that can be used to study the role of calcium in various cellular processes. It is also membrane-permeable, which allows it to enter cells and bind to intracellular calcium ions. However, (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has some limitations. It can bind to other divalent cations, such as magnesium, which can interfere with its selectivity for calcium. (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can also have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid in scientific research. One direction is the development of more selective calcium chelators that can discriminate between calcium and other divalent cations. Another direction is the use of (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid in combination with other techniques, such as optogenetics and electrophysiology, to study the role of calcium in neural circuits. Additionally, (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can be used in combination with other calcium chelators to study the spatiotemporal dynamics of calcium signaling in cells.
合成方法
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the protection of the carboxylic acid group, the activation of the carboxylic acid group, the amidation of the activated carboxylic acid group, and the deprotection of the protecting groups. The final product is a white powder that is soluble in organic solvents.
科学研究应用
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is widely used in scientific research as a calcium chelator. It can selectively bind to calcium ions and prevent them from participating in cellular processes. This property makes it useful in studying the role of calcium in various cellular processes, including signal transduction, apoptosis, and gene expression. (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is also used in neuroscience research to study the role of calcium in synaptic transmission and plasticity.
属性
CAS 编号 |
137233-78-4 |
|---|---|
产品名称 |
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
分子式 |
C16H28BrN3O6 |
分子量 |
438.31 g/mol |
IUPAC 名称 |
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C16H28BrN3O6/c1-16(2,3)26-15(25)20-11(14(23)24)6-4-5-8-18-12(21)7-9-19-13(22)10-17/h11H,4-10H2,1-3H3,(H,18,21)(H,19,22)(H,20,25)(H,23,24)/t11-/m0/s1 |
InChI 键 |
IKPIZWZTKBGLDF-NSHDSACASA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCNC(=O)CBr)C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCNC(=O)CBr)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCNC(=O)CBr)C(=O)O |
同义词 |
N-alpha-(tert-butoxycarbonyl)-N-epsilon-(N-(bromoacetyl)-beta-alanyl)-L-lysine N-BBAL Nalpha-(tert-butoxycarbonyl)-Nepsilon-(N-(bromoacetyl)alanyl)lysine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



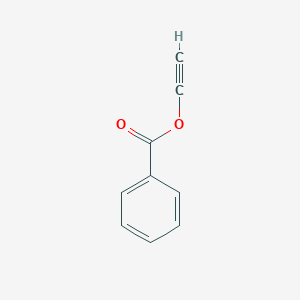
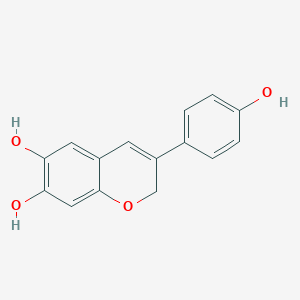
![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)


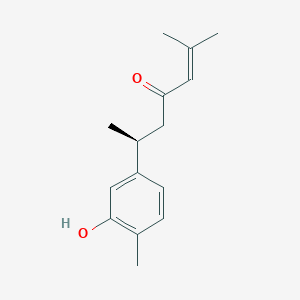


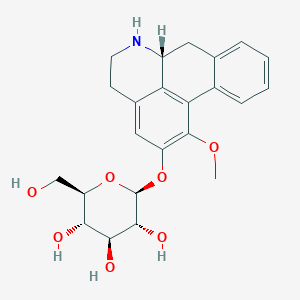
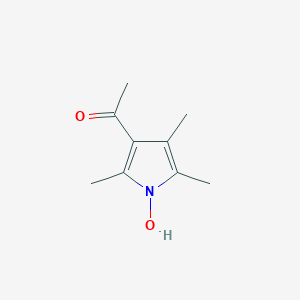

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B136744.png)

